methyl 2-{[(3E)-3-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate
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Overview
Description
Methyl 2-[(3E)-3-{[2-(4-methylphenoxy)acetamido]imino}butanamido]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, an imino group, and a phenoxyacetamido moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3E)-3-{[2-(4-methylphenoxy)acetamido]imino}butanamido]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with butanoyl chloride to form the corresponding amide. The final step involves the esterification of the amide with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3E)-3-{[2-(4-methylphenoxy)acetamido]imino}butanamido]benzoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Methyl 2-[(3E)-3-{[2-(4-methylphenoxy)acetamido]imino}butanamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(3E)-3-{[2-(4-methylphenoxy)acetamido]imino}butanamido]benzoate involves its interaction with specific molecular targets. The phenoxyacetamido moiety can bind to active sites of enzymes or receptors, inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3E)-3-{[2-(2,4-dinitrophenyl)acetamido]imino}butanamido]benzoate
- Ethyl 4-[(3E)-3-{[2-(4-bromo-2-methylphenoxy)acetamido]imino}butanamido]benzoate
Uniqueness
Methyl 2-[(3E)-3-{[2-(4-methylphenoxy)acetamido]imino}butanamido]benzoate is unique due to its specific structural features, such as the 4-methylphenoxy group, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H23N3O5 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 2-[[(3E)-3-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]butanoyl]amino]benzoate |
InChI |
InChI=1S/C21H23N3O5/c1-14-8-10-16(11-9-14)29-13-20(26)24-23-15(2)12-19(25)22-18-7-5-4-6-17(18)21(27)28-3/h4-11H,12-13H2,1-3H3,(H,22,25)(H,24,26)/b23-15+ |
InChI Key |
PHNNVCOPGHVNIZ-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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